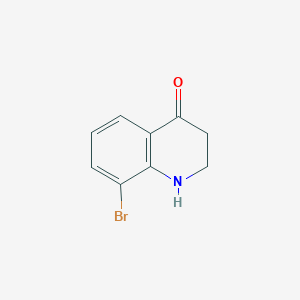

8-Bromo-2,3-dihydroquinolin-4(1H)-one

Description

Contextualization of Dihydroquinolinone Scaffolds in Contemporary Chemical and Biological Research

The dihydroquinolinone framework is a prominent structural motif found in a multitude of biologically active compounds and natural products. chemicalbook.com This core scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. rsc.org Dihydroquinolinone derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. chemicalbook.com Their synthesis and derivatization are, therefore, a significant focus of contemporary research, aiming to develop new therapeutic agents. nih.govorganic-chemistry.org The versatility of the dihydroquinolinone scaffold allows for structural modifications that can fine-tune its biological activity and pharmacokinetic properties.

Significance of Halogenated Dihydroquinolinone Derivatives in Advanced Synthetic and Medicinal Chemistry

The introduction of a halogen atom, such as bromine, onto the dihydroquinolinone scaffold has profound implications for its chemical reactivity and biological profile. Halogenated quinolines and their derivatives are crucial intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. blogspot.com The carbon-bromine bond provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orgnih.gov These powerful synthetic tools enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the facile diversification of the dihydroquinolinone core and the synthesis of novel compound libraries for drug discovery. nih.gov From a medicinal chemistry perspective, the presence of a bromine atom can enhance the binding affinity of a molecule to its biological target, improve its metabolic stability, and favorably modulate its lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. libretexts.org

Research Objectives and Scope of Academic Inquiry into 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Academic inquiry into this compound is primarily driven by its potential as a key intermediate for the synthesis of novel, biologically active compounds. The principal research objectives surrounding this compound include the development of efficient and scalable synthetic routes for its preparation. A notable synthesis was reported by Atwell and Cain in 1979, which involved the cyclization of 3-(2-bromoanilino)propanoic acid.

Furthermore, a significant area of investigation is the exploration of its reactivity, particularly in metal-catalyzed cross-coupling reactions. The strategic location of the bromine atom at the 8-position makes it an ideal substrate for introducing a wide range of functional groups to create novel derivatives. While specific, comprehensive biological studies on this compound itself are not extensively documented in publicly available literature, research on closely related halogenated dihydroquinolinones suggests its potential for biological activity. Therefore, another key objective is the synthesis of derivatives and their subsequent evaluation in various biological assays to identify new lead compounds for drug development programs.

Compound Properties and Data

Below are tables detailing the known physical and chemical properties of this compound, along with a list of other compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38470-29-0 | uni.lu |

| Molecular Formula | C₉H₈BrNO | uni.lu |

| Molecular Weight | 226.07 g/mol | N/A |

| Melting Point | 53-58 °C | nih.gov |

| Appearance | Solid | nih.gov |

| InChI Key | UHCQKTPURTYSFF-UHFFFAOYSA-N |

General Synthetic Routes to 2,3-Dihydroquinolin-4(1H)-ones

A variety of synthetic approaches have been developed for the construction of the 2,3-dihydroquinolin-4(1H)-one scaffold, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclization Reactions of 2-Aminochalcones and Related Precursors

The intramolecular cyclization of 2-aminochalcones and their analogues represents a robust and widely employed method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This transformation is typically facilitated by the presence of an acid or a Lewis acid catalyst. A notable environmentally friendly approach involves the cyclization of 2-aminochalcones on the surface of silica gel impregnated with indium(III) chloride under solvent-free microwave irradiation, affording the desired products in excellent yields. organic-chemistry.org Another efficient method utilizes zirconyl nitrate as a water-tolerant Lewis-acid catalyst, which promotes the intramolecular cyclization under mild reaction conditions with improved yields. organic-chemistry.org

In a one-pot synthesis, 2-aryl-2,3-dihydroquinolin-4(1H)-ones can be prepared from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate. organic-chemistry.org This method is advantageous due to the use of readily available starting materials and the high efficiency of the catalyst. organic-chemistry.org Furthermore, a Lewis acid-activated 1,7-hydride shift in amino-substituted chalcones leads to the formation of a zwitterionic iminium enolate, which subsequently collapses to yield dihydroquinolin-4-ones with high diastereoselectivity. organic-chemistry.org

| Catalyst | Reaction Conditions | Key Advantages |

|---|---|---|

| Indium(III) chloride on silica gel | Microwave irradiation, solvent-free | Environmentally friendly, high yields |

| Zirconyl nitrate | Mild conditions | Water-tolerant, improved yields |

| Silver(I) triflate | One-pot from o-aminoacetophenones and aldehydes | Readily available starting materials, high efficiency |

Regioselective Annulation from 2-Alkynylaniline Derivatives

The annulation of 2-alkynylaniline derivatives provides another versatile route to the 2,3-dihydroquinolin-4(1H)-one core. A one-pot synthesis of 2,3-disubstituted dihydroquinolinones can be achieved through the SbF₅-catalyzed metathesis of o-alkynylaniline derivatives and aldehydes. mdpi.com This reaction proceeds with high trans-selectivity. mdpi.com The SbF₅−MeOH catalytic system has been found to be particularly efficient in promoting this alkyne-carbonyl metathesis and subsequent cyclization. mdpi.com

Furthermore, diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones can be achieved through the sequential reactions of 2-alkynylanilines with ketones, mediated by a Brønsted acid or a Lewis acid catalyst. acs.org

Fries Rearrangement Protocols for 2,3-Dihydroquinolin-4(1H)-one Formation

The Fries rearrangement, a classic reaction in organic synthesis, has been adapted for the formation of the 2,3-dihydroquinolin-4(1H)-one skeleton. nih.gov A Fries-like rearrangement of N-arylazetidin-2-ones, promoted by triflic acid, affords 2,3-dihydro-4(1H)-quinolinones. acs.orgresearchgate.net This method allows for the reaction to proceed at room temperature with good product yields, although yields may be lower with electron-withdrawing substituents on the aromatic ring. acs.org The mechanism involves the migration of an acyl group from the phenolic ester to the aryl ring and is selective for the ortho and para positions. nih.gov Reaction conditions, such as temperature and solvent polarity, can be adjusted to favor one isomer over the other. nih.gov

| Condition | Favored Product |

|---|---|

| Low Temperature | Para-substituted |

| High Temperature | Ortho-substituted |

| Non-polar Solvent | Ortho-substituted |

| Polar Solvent | Para-substituted |

Metal-Free Oxidation Approaches for the Synthesis of the Dihydroquinolinone Core

In recent years, metal-free synthetic methodologies have gained significant attention due to their environmental and economic benefits. A metal-free oxidation approach has been developed for the synthesis of 2,3-dihydroquinolin-4(1H)-ones from unactivated aryl alkynes. This method utilizes pyridine-N-oxide as an external oxidant in the presence of methanesulfonic acid (MsOH). The reaction proceeds via an oxidation/C(sp³)–H functionalization cascade. Another metal-free approach involves the diethyl phosphate-catalyzed one-pot synthesis of 2,3-dihydroquinolin-4(1H)-ones from 2-aminoacetophenones and benzaldehydes. The proposed mechanism involves an intermolecular aldol condensation followed by a hydrogen bond-driven cyclization.

Targeted Synthesis of this compound

The synthesis of this compound can be approached through two main strategies: the cyclization of a pre-brominated precursor or the direct bromination of the pre-formed dihydroquinolinone ring system. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity.

Bromination Strategies and Positional Selectivity

The direct bromination of the 2,3-dihydroquinolin-4(1H)-one core can be challenging in terms of achieving high regioselectivity at the C-8 position. Electrophilic aromatic substitution on the quinolinone ring is influenced by the directing effects of the substituents present. The amino group, even as part of the heterocyclic ring, is an activating ortho-, para-director, while the carbonyl group is a deactivating meta-director. This interplay can lead to a mixture of brominated products.

A more controlled and regioselective approach involves the synthesis and subsequent cyclization of a precursor already containing a bromine atom at the desired position. One such strategy is the intramolecular Friedel-Crafts acylation of N-(3-bromophenyl)-β-alanine. In this method, the bromine atom is positioned on the aniline-derived portion of the molecule prior to the ring-closing reaction. The cyclization, typically promoted by a strong acid such as polyphosphoric acid or Eaton's reagent, would then exclusively yield the 8-bromo-substituted dihydroquinolinone. This approach ensures unambiguous placement of the bromine atom at the C-8 position.

The starting material, N-(3-bromophenyl)-β-alanine, can be synthesized through the Michael addition of 3-bromoaniline to acrylic acid or its esters. The subsequent intramolecular Friedel-Crafts acylation of the resulting propanoic acid derivative would then furnish the target this compound. The conditions for such cyclizations are typically harsh, requiring strong acids and elevated temperatures, which necessitates that the starting materials are stable under these conditions.

| Strategy | Key Features | Potential Challenges |

|---|---|---|

| Direct Bromination of 2,3-dihydroquinolin-4(1H)-one | Fewer synthetic steps. | Lack of regioselectivity, potential for multiple bromination products. |

| Intramolecular Friedel-Crafts acylation of N-(3-bromophenyl)-β-alanine | High regioselectivity for the 8-bromo isomer. | Requires synthesis of the brominated precursor; harsh reaction conditions for cyclization. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCQKTPURTYSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501024 | |

| Record name | 8-Bromo-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-29-0 | |

| Record name | 8-Bromo-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-2,3-DIHYDRO-4(1H)-QUINOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Advanced Structural Analysis of 8 Bromo 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In 8-Bromo-2,3-dihydroquinolin-4(1H)-one, the protons on the aromatic ring, the aliphatic chain, and the amine group will each exhibit distinct chemical shifts. The aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons adjacent to the carbonyl group (C2) and the nitrogen atom (C3) would likely resonate at approximately δ 2.8 and δ 3.6 ppm, respectively, appearing as triplets due to coupling with each other. The amine proton (NH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H5 | ~7.5 | d |

| H6 | ~7.0 | t |

| H7 | ~7.3 | d |

| H2 (CH₂) | ~2.8 | t |

| H3 (CH₂) | ~3.6 | t |

| NH | Variable | br s |

Note: 'd' denotes a doublet, 't' a triplet, and 'br s' a broad singlet. These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Given the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak. The carbonyl carbon (C4) is expected to be the most downfield signal, typically appearing around δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-150 ppm range, with the carbon bearing the bromine atom (C8) showing a characteristic shift. The aliphatic carbons (C2 and C3) will be found in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~40 |

| C3 | ~50 |

| C4 | ~195 |

| C4a | ~120 |

| C5 | ~130 |

| C6 | ~125 |

| C7 | ~135 |

| C8 | ~115 |

| C8a | ~145 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons on C2 and C3, confirming their adjacent relationship. It would also reveal the coupling network among the aromatic protons. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the C2 protons and the C4 carbonyl carbon, and between the aromatic protons and the quaternary carbons of the benzene (B151609) ring. magritek.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₈BrNO), the molecular ion peak [M]⁺ would be expected at m/z 225 and 227, with roughly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. uni.lu

The fragmentation pattern would likely involve the loss of common neutral fragments such as CO, Br, and ethene, leading to characteristic daughter ions that can be used to further confirm the structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netscielo.org.mx Specific functional groups give rise to characteristic absorption or scattering bands.

IR Spectroscopy : The IR spectrum of this compound would be dominated by a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretch would appear in the fingerprint region, typically below 700 cm⁻¹. nih.gov

Raman Spectroscopy : Raman spectroscopy can provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. This technique can be particularly useful for studying the solid-state form of the compound. nih.gov

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsion angles. nih.govresearchgate.netsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. In the case of this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the electronic transitions and the extent of conjugation within the molecular framework. The chromophoric system in these compounds is primarily the bromo-substituted aniline (B41778) moiety fused to a carbonyl-containing heterocyclic ring.

The electronic spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic benzene ring. The presence of the bromine atom, an auxochrome, on the aromatic ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2,3-dihydroquinolin-4(1H)-one, due to the electron-donating effect of its lone pairs through resonance, which extends the conjugation.

The carbonyl group introduces the possibility of a weak n→π* transition, resulting from the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital. This transition is characteristically of low intensity. The partial saturation of the heterocyclic ring in the 2,3-dihydroquinolin-4(1H)-one scaffold interrupts the conjugation between the aniline part and the carbonyl group, which would be more extensive in a fully aromatic quinolin-4-one system. This interruption generally leads to a hypsochromic (blue) shift compared to their fully unsaturated counterparts.

Derivatization, for instance by N-acylation, can further influence the electronic spectrum. The introduction of an acyl group on the nitrogen atom can affect the electron density on the aromatic ring and, consequently, the energy of the electronic transitions.

Table 1: UV-Vis Absorption Data for Selected Related Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

|---|---|---|---|---|---|

| Quinoline (B57606) | Ethanol | 227, 277, 301, 313 | 36300, 3800, 2880, 2570 | π→π* | [Generic textbook data] |

| 8-Hydroxyquinoline (B1678124) | Methanol | 242, 308 | - | π→π, n→π | sigmaaldrich.comsigmaaldrich.com |

| 4-Quinolone | - | 235, 316, 328 | - | π→π, n→π | [Generic textbook data] |

| 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | - | - | - | - | nih.gov |

Note: The data for 2-Aryl-2,3-dihydroquinolin-4(1H)-ones is mentioned in the literature, but specific λmax values were not provided in the abstract. The table illustrates the typical absorption regions for the parent quinoline and quinolone systems.

The study of a series of 2,3-dihydroquinazolin-4(1H)-ones, which are structurally similar to the title compound, has shown that their absorption spectra are sensitive to solvent polarity, indicating changes in the electronic ground and excited states upon interaction with the solvent. sigmaaldrich.comechemi.comrsc.org

Computational Chemistry and Theoretical Studies of 8 Bromo 2,3 Dihydroquinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for examining the electronic structure and predicting the reactivity of 8-Bromo-2,3-dihydroquinolin-4(1H)-one.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G, would be performed to optimize the molecular geometry. This process minimizes the energy of the molecule, providing key information about bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase. These calculations are crucial for understanding the molecule's stability and for subsequent computational analyses.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are also instrumental in predicting spectroscopic data, which can aid in the characterization of synthesized compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological macromolecule. nih.gov These simulations can reveal the flexibility of the dihydroquinolinone ring system and the rotational freedom of the bromo substituent. Understanding the dynamic behavior is crucial for predicting how the molecule might interact with a binding site on a protein. Studies on other quinoline (B57606) derivatives have successfully used MD simulations to understand their stability and interactions with protein targets. tandfonline.comnih.govmdpi.com

Tautomerism Investigations: Keto-Enol Equilibrium and Relative Stability of Isomers

Quinolones can exist in different tautomeric forms, most commonly the keto and enol forms. researchgate.netresearchgate.net For this compound, this would involve an equilibrium between the ketone form and its enol tautomer, 8-Bromo-4-hydroxy-1,2-dihydroquinoline.

Computational methods, particularly DFT, are highly effective in studying these tautomeric equilibria. By calculating the relative energies of the optimized geometries of both the keto and enol forms, it is possible to predict which tautomer is more stable and therefore more predominant. rsc.orgscilit.com Factors such as intramolecular hydrogen bonding and the electronic effects of substituents can significantly influence this equilibrium. For related 4-quinolone systems, studies have shown that the keto form is generally favored, and this can be rationalized through computational analysis of the relative stabilities. researchgate.net A study on 4-hydroxyquinolines demonstrated that a hydrogen-bond acceptor at the 8-position can favor the keto form due to extended conjugation and hydrogen bonding. rsc.orgscilit.com

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to investigate its potential binding to various biological targets. The quinoline and quinolinone scaffolds are known to be present in many biologically active compounds, including those with anticancer and antimicrobial properties. nih.govnih.gov Docking simulations would involve placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. Docking studies on similar quinoline derivatives have identified potential inhibitors for various enzymes. tandfonline.comnih.govresearchgate.net

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods play a crucial role in predicting the Structure-Activity Relationship (SAR) of a series of compounds, thereby guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a set of compounds with their physicochemical properties or molecular descriptors. mdpi.com For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity based on descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). nih.gov Such models can help in identifying the key structural features responsible for the observed activity and in designing new compounds with improved properties. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness of this compound and its derivatives. ijprajournal.com These predictions provide an early indication of the potential pharmacokinetic and toxicological profile of a compound, helping to prioritize candidates for further experimental testing. nih.govitmedicalteam.pl

Biological Activities and Mechanistic Investigations of 8 Bromo 2,3 Dihydroquinolin 4 1h One Derivatives

Anticancer and Antiproliferative Activities

The evaluation of novel chemical entities for their ability to inhibit cancer cell growth is a critical first step in the drug discovery pipeline. This section details the in vitro cytotoxic effects of 8-Bromo-2,3-dihydroquinolin-4(1H)-one derivatives against various human cancer cell lines.

In Vitro Cytotoxicity Evaluation Against Human Cancer Cell Lines (e.g., Breast, Prostate, Lung)

Research into the anticancer potential of this specific class of compounds has provided insights primarily into their effects on breast cancer cells. A study focused on a series of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives, which bear a close structural relationship to the core compound of interest, revealed their cytotoxic activity against the MCF-7 human breast cancer cell line. nih.gov

In this study, the synthesized compounds were evaluated for their growth-inhibitory effects. Several of the 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives demonstrated notable activity. For instance, compounds designated as 5a, 5d, 5e, and 5g in the study exhibited potent growth inhibition (GI50) and total growth inhibition (TGI) values when compared to a reference standard. nih.gov Other derivatives, such as 5b and 5c , showed moderate activity against the MCF-7 cell line. nih.gov The in silico docking analysis of these compounds suggested that their mode of action could be related to the inhibition of the aromatase enzyme. nih.gov

Below is an interactive data table summarizing the reported cytotoxic activities of these derivatives against the MCF-7 breast cancer cell line.

| Compound ID | Cytotoxic Activity (MCF-7) |

| 5a | Potent |

| 5b | Moderate |

| 5c | Moderate |

| 5d | Potent |

| 5e | Potent |

| 5g | Potent |

Data derived from a study on 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones. nih.gov

Currently, there is a lack of publicly available research data on the in vitro cytotoxicity of this compound derivatives against human prostate and lung cancer cell lines.

Elucidation of Molecular Mechanisms of Action in Cancer Cells

Understanding the precise molecular targets and pathways through which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For the derivatives of this compound, the specific mechanistic investigations as outlined below are not extensively documented in the available scientific literature.

There is currently no available scientific literature that specifically investigates the inhibitory activity of this compound derivatives on topoisomerase I or II.

While direct studies on this compound derivatives are limited, related research on quinolinone scaffolds provides some context. A study on 8-substituted 2-morpholin-4-yl-quinolin-4-ones identified them as inhibitors of DNA-dependent protein kinase. rsc.org In this research, 8-bromo-2-morpholin-4-yl-quinolin-4-one was synthesized as a key intermediate. rsc.org However, it is important to note that this is a quinolin-4-one and not a 2,3-dihydroquinolin-4(1H)-one, representing a different core structure. Specific investigations into the modulation of protein kinases like EGFR and VEGFR by this compound derivatives have not been reported.

There is no available research data detailing the interaction of this compound derivatives with the Phosphoinositide 3-Kinase (PI3K) pathway.

Specific studies on the inhibition of Histone Deacetylase (HDAC) by derivatives of this compound have not been found in the reviewed scientific literature.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Derivatives of the quinolinone core structure have demonstrated significant potential in oncology research, primarily through their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by interfering with the cell cycle.

Research into a series of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones has provided direct evidence of their in vitro activity against the MCF-7 breast cancer cell line. researchgate.net The cytotoxic effects of these compounds are believed to be linked to their function as spindle toxins, which act by binding to tubulin. researchgate.net This interaction disrupts the formation and function of the mitotic spindle, a critical apparatus for cell division, ultimately leading to cell cycle arrest and apoptosis.

While direct mechanistic studies on this compound derivatives are still emerging, research on structurally related bromo-substituted quinolinones offers valuable insights into their potential modes of action. For instance, a 3-bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one derivative has been shown to induce apoptosis in K-562 leukemia cells, with a significant percentage of cells (57.9%) undergoing programmed cell death following treatment. nih.gov This suggests that the presence of a bromine atom on the quinolinone scaffold can contribute to potent pro-apoptotic activity.

Further supporting the role of bromination, studies on 5,7-dibromo-8-hydroxyquinoline have demonstrated strong antiproliferative activity against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net The mechanisms underlying this activity are thought to involve the induction of apoptosis and the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. researchgate.net

The broader family of quinazolinones, which share a heterocyclic core with the compounds of interest, has also been extensively studied. Certain 2,3-dihydroquinazolin-4(1H)-ones have been identified as potent, broad-spectrum cytotoxic agents. nih.gov Mechanistic studies have revealed that these compounds can induce cell cycle arrest in the G2/M phase, a hallmark of tubulin polymerization inhibitors. nih.gov For example, a specific quinazolin-4(3H)-one derivative was found to inhibit aurora kinase A, a key regulator of the cell cycle, leading to G2/M phase arrest in non-small cell lung cancer cells. nih.gov Similarly, other quinoline (B57606) derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through a mitochondrial-dependent pathway. nih.gov Interestingly, some pyrimido[4,5-b]quinoline-4,6-dione derivatives have been reported to cause cell cycle arrest in the S phase. researchgate.net

These findings collectively suggest that derivatives of this compound likely exert their anticancer effects through a multi-faceted approach involving the induction of apoptosis and cell cycle arrest, potentially by targeting key cellular components like tubulin and essential enzymes involved in cell division.

Table 1: In Vitro Anticancer Activity of Bromo-Substituted Quinolinone and Quinoline Derivatives

| Compound/Derivative Class | Cell Line | Activity | Reference |

| 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 (Breast Cancer) | Active | researchgate.net |

| 3-bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | K-562 (Leukemia) | 57.9% Apoptosis | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | IC50: 6.7 - 25.6 µg/mL | researchgate.net |

| 5,7-dibromo-8-hydroxyquinoline | HeLa (Cervix Carcinoma) | IC50: 6.7 - 25.6 µg/mL | researchgate.net |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon Carcinoma) | IC50: 6.7 - 25.6 µg/mL | researchgate.net |

Antimicrobial Research

Derivatives of this compound have been investigated for their potential to combat microbial infections, demonstrating efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Bacterial Strains

The quinoline core is a well-established pharmacophore in antibacterial agents, with fluoroquinolones being a prominent class of antibiotics. Research into derivatives of this compound has explored their potential as novel antibacterial compounds.

Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that the introduction of substituents, including bromine, can significantly enhance antibacterial activity. nih.gov For example, a series of 8-hydroxyquinoline derivatives were tested against both Gram-positive (S. aureus) and Gram-negative (E. coli, V. parahaemolyticus, P. aeruginosa) bacteria. researchgate.net The results indicated that substituted derivatives exhibited excellent antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. researchgate.net Specifically, a derivative bearing a chlorine atom showed good activity against both Gram-positive and Gram-negative strains. researchgate.net This suggests that halogenation of the quinoline ring is a viable strategy for developing potent antibacterial agents.

Further research on 8-nitrofluoroquinolone derivatives has also yielded promising results. The introduction of various substituted primary amine appendages at the C-7 position of a 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold resulted in compounds with significant activity against S. aureus, with MIC values in the range of 2-5 µg/mL. nih.gov This highlights the importance of the substituent at the C-7 position in determining the antibacterial spectrum and potency.

While direct data on the antibacterial efficacy of this compound derivatives is still being accumulated, the findings from these closely related structures underscore the potential of this chemical class in the development of new antibacterial drugs.

Table 2: Antibacterial Activity of Related Quinolone Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| 8-Nitrofluoroquinolone derivatives (p-toluidine, p-chloro aniline (B41778), aniline) | S. aureus | ≈ 2-5 µg/mL | nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | ≈ 0.97 µg/mL | nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | E. coli | ≈ 4.7 µg/mL | nih.gov |

Antifungal Properties Against Fungal Pathogens

In addition to their antibacterial properties, derivatives of the quinoline scaffold have demonstrated notable antifungal activity.

Research on synthetic pyrrolo[1,2-a]quinoline derivatives bearing a bromo substituent at the fourth position has shown significant antifungal properties against Candida albicans. nih.gov Several of these derivatives exhibited high minimum inhibitory concentrations (MICs), with some reaching as low as 0.4 µg/mL. nih.gov This indicates that the bromo-pyrrolo[1,2-a]quinoline scaffold is a promising starting point for the development of new antifungal agents.

Furthermore, studies on 8-hydroxyquinoline derivatives have also revealed their potential against fungal pathogens. nih.gov The complexation of these ligands with various transition metals, such as Cu2+, has been shown to enhance their antifungal activity against a range of fungi including Erysiphe pisi, Nigrospora sp., Trichoderma sp., Aspergillus niger, and Curvularia lunata. nih.gov The copper complexes, in particular, exhibited greater toxicity towards these fungi compared to other metal complexes. nih.gov

A series of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives were synthesized and evaluated for their in vitro antifungal activity against several clinically relevant fungal pathogens. researchgate.net Many of these compounds displayed potent activity, with minimum inhibitory concentrations (MICs) ranging from 4 to ≤ 0.0313 μg/mL. researchgate.net One particular derivative, A14, was highly effective against Cryptococcus gattii, C. neoformans, C. glabrata, and C. auris, with MICs ranging from ≤ 0.0313 to 2 μg/mL, demonstrating significantly higher potency than the lead compound and the commonly used antifungal fluconazole. researchgate.net This compound also inhibited hyphal formation and biofilm formation in C. albicans and C. neoformans. researchgate.net

These findings highlight the potential of bromo-substituted quinoline and its related heterocyclic systems as a valuable source for the discovery of novel antifungal drugs.

Table 3: Antifungal Activity of Bromo-Substituted and Related Quinoline Derivatives

| Compound/Derivative Class | Fungal Pathogen | Activity (MIC) | Reference |

| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates | Candida albicans | 0.4 - 12.5 µg/mL | nih.gov |

| 8-Hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | Various clinical fungal pathogens | 4 to ≤ 0.0313 μg/mL | researchgate.net |

| Derivative A14 (8-hydroxyquinolin-5-ylidene thiosemicarbazone) | Cryptococcus gattii, C. neoformans, C. glabrata, C. auris | ≤ 0.0313 to 2 μg/mL | researchgate.net |

Antiviral Activity Investigations

The exploration of quinoline derivatives has extended to the field of virology, with some compounds showing potential against various viral targets. While specific research on the antiviral activity of this compound derivatives is limited, studies on related structures provide some initial insights.

For instance, research on isoquinolone derivatives has been conducted to assess their activity against influenza viruses. Although a derivative with a p-bromo substitution in the phenyl ring did not show antiviral activity in this particular study, the investigation into this class of compounds highlights the potential for quinoline-based scaffolds to be developed as antiviral agents. The lack of activity in this specific case may be due to other structural features of the molecule, and does not preclude the possibility of other bromo-substituted quinolinones having antiviral effects.

Furthermore, some quinoline derivatives have been investigated for their ability to inhibit the CXCR4 coreceptor, which is utilized by certain strains of HIV to enter host cells. While these were not bromo-substituted derivatives, this research demonstrates that the quinoline scaffold can be adapted to target viral entry mechanisms.

The current body of research suggests that the antiviral potential of this compound derivatives is an area that warrants further investigation. The structural versatility of the quinoline ring system offers opportunities for the design and synthesis of novel compounds with specific antiviral activities.

Anti-Inflammatory and Immunomodulatory Effects

Derivatives of quinoline and related heterocyclic systems have demonstrated significant promise as anti-inflammatory and immunomodulatory agents.

Research into 6,8-dibromo-4(3H)-quinazolinone derivatives , which are structurally related to the target compound, has revealed potent anti-inflammatory properties. researchgate.net In a carrageenan-induced paw edema model in rats, several of these compounds significantly inhibited the inflammatory response. researchgate.net One compound, in particular, designated as VIg, was identified as the most potent in this series. researchgate.net The study aimed to build upon previous work where monobromoquinazolinone derivatives had shown anti-inflammatory effects, some even surpassing that of the standard drug indomethacin. researchgate.net

Further studies on a new series of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone derivatives also confirmed their promising anti-inflammatory and analgesic activities in animal models. These findings underscore the potential of the dibromo-quinazolinone scaffold as a template for the development of new anti-inflammatory drugs.

In the context of immunomodulation, a derivative of 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide (VL15) has been shown to possess significant immunomodulatory properties. This compound was found to reduce the proliferation of peripheral blood mononuclear cells (PBMCs), block cell cycle progression, and down-regulate T-cell activation markers. Mechanistically, it was observed to decrease the expression of phosphorylated proteins involved in inflammatory signaling pathways, such as NF-κB, IKKαβ, IKBα, ERK, and Akt. These findings suggest that such compounds could be beneficial in managing autoimmune and inflammatory conditions.

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound derivatives are not extensively documented, the potent activities observed in these closely related bromo-substituted heterocyclic systems provide a strong rationale for their investigation in this therapeutic area.

Table 4: Anti-inflammatory Activity of Bromo-Substituted Quinazolinone Derivatives

| Compound/Derivative Class | Animal Model | Effect | Reference |

| 6,8-dibromo-4(3H)-quinazolinone derivatives | Carrageenan-induced paw edema in rats | Significant inhibition of edema | researchgate.net |

| Compound VIg | Carrageenan-induced paw edema in rats | Most potent anti-inflammatory activity in the series | researchgate.net |

| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone derivatives | Experimental animals | Promising anti-inflammatory and analgesic activities |

Antimalarial and Antiparasitic Studies

The quinoline scaffold is historically significant in the fight against parasitic diseases, most notably malaria. Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline (B48711) derivative. Research has continued to explore new quinoline-based compounds for their efficacy against various parasites.

A study on 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivatives has revealed potent and selective antitrypanosomal activity. nih.gov One derivative, in particular, showed impressive EC50 values of 12 nM against Trypanosoma brucei brucei trypomastigotes and 500 nM against T. cruzi amastigotes. nih.gov The mechanism of action is believed to involve bioactivation by type 1 nitroreductases, enzymes present in the parasite but absent in mammalian cells, which offers a degree of selectivity. nih.gov

In the realm of antimalarial research, A-ring brominated ellipticine (B1684216) derivatives have demonstrated good in vitro inhibition of Plasmodium falciparum strains K1 and 3D7. Ellipticine itself is a quinoline-containing alkaloid. This suggests that bromination of the quinoline-containing core can be a viable strategy for enhancing antiplasmodial activity.

Furthermore, the hybridization of the 4-aminoquinoline pharmacophore with other heterocyclic systems, such as pyrano[2,3-c]pyrazole, has led to the development of new compounds with increased potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. This highlights the continued relevance of the quinoline core in the design of novel antimalarial agents.

While direct antimalarial and antiparasitic studies on this compound derivatives are not yet widely reported, the potent activity of structurally similar bromo-substituted quinolinones against trypanosomes and the proven antimalarial potential of the broader quinoline class strongly support the investigation of these compounds as potential antiparasitic agents.

Table 5: Antiparasitic Activity of Bromo-Substituted and Related Quinoline Derivatives

| Compound/Derivative Class | Parasite | Activity | Reference |

| 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative | Trypanosoma brucei brucei | EC50 = 12 nM | nih.gov |

| 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative | Trypanosoma cruzi | EC50 = 500 nM | nih.gov |

| A-ring brominated ellipticine derivatives | Plasmodium falciparum (K1 and 3D7 strains) | Good in vitro inhibition |

Carbonic Anhydrase Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain cancers. nih.govfrontiersin.org Several classes of heterocyclic compounds have been explored as CA inhibitors.

Research into the CA inhibitory potential of quinolinone derivatives has been conducted. For example, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govsemanticscholar.org These studies revealed that some of these compounds displayed inhibitory activity, particularly against hCA IX, a tumor-associated isoform. nih.gov Further work on dipeptide-dihydroquinolinone conjugates derived from 7-amino-3,4-dihydroquinolin-2(1H)-one also showed inhibitory activity against hCA IX and hCA XII. nih.gov

However, there is a notable lack of specific studies on the carbonic anhydrase inhibitory properties of derivatives of This compound . While bromophenol derivatives have been investigated as a general class of CA inhibitors, this does not provide specific data on the 8-bromo-4-quinolone scaffold. nih.gov The influence of the bromine atom at the 8-position of the dihydroquinolinone ring on the inhibition of carbonic anhydrase isoforms is yet to be specifically determined.

Applications in Medicinal Chemistry and Advanced Materials Science

8-Bromo-2,3-dihydroquinolin-4(1H)-one as a Privileged Scaffold for Drug Discovery

The 2,3-dihydroquinolin-4(1H)-one nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a core structure for ligands that can interact with a variety of biological targets, leading to the discovery of new therapeutic agents. The incorporation of a bromine atom at the 8-position can further influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

Design and Synthesis of Novel Pharmacologically Active Agents

The this compound framework is a valuable starting point for the synthesis of new molecules with potential therapeutic value. Researchers utilize this scaffold to design and create derivatives aimed at treating a range of diseases. For example, the broader class of quinolinone and tetrahydroquinolinone derivatives has been extensively investigated for its anticancer properties. nih.govresearchgate.net Studies on brominated 8-substituted quinolines have demonstrated significant antiproliferative activity against various tumor cell lines, suggesting that the bromo-substitution is a key feature for enhancing cytotoxic effects. researchgate.net

Derivatives are often synthesized through reactions that modify the core structure, such as nucleophilic substitution and condensation reactions, to produce a library of novel compounds. nih.gov These compounds are then screened for biological activity. For instance, tetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells, making them promising candidates for further development as anticancer agents. nih.govresearchgate.net While many studies focus on the broader class, the principles underlying the design of these agents are directly applicable to derivatives of this compound. The synthesis of quinoline (B57606) and dihydroquinoline derivatives fused with other biologically relevant scaffolds, such as the natural benzoquinone embelin, has also yielded compounds with potential cardioprotective activity. nih.gov

Table 1: Examples of Pharmacologically Active Agents Based on Related Quinoline Scaffolds

| Compound Class | Target/Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Brominated 8-Hydroxyquinolines | Anticancer (C6, HeLa, HT29 cell lines) | Showed strong antiproliferative activity with IC50 values ranging from 6.7 to 25.6 µg/mL. | researchgate.net |

| 1,4-Naphthoquinone-8-hydroxyquinoline Hybrids | Anticancer | Introduction of the quinoline scaffold affects activity and bioavailability; compounds show potential as orally administered drugs. | mdpi.comnih.gov |

| Tetrahydroquinolinone Derivatives | Anticancer (Lung Cancer) | Induce apoptosis through both intrinsic and extrinsic pathways and inhibit colony formation of A549 cells. | nih.gov |

| Dihydroquinoline Embelin Derivatives | Cardioprotective | Novel fused heterocycles synthesized from natural products show potential biological activity. | nih.gov |

Development of Lead Compounds and Pre-clinical Candidates

The process of drug discovery often begins with identifying a "hit" molecule from a screening process, which is then optimized into a "lead" compound. Tetrahydroquinolinone derivatives are considered potential lead compounds for the development of new anticancer drugs. nih.govresearchgate.net The 8-bromo-dihydroquinolinone scaffold serves as an excellent starting point for this lead optimization process. By synthesizing a series of analogues with modifications at various positions, medicinal chemists can explore the structure-activity relationship (SAR).

This systematic approach helps in identifying derivatives with improved potency, selectivity, and favorable pharmacokinetic properties. For example, a SAR study of brominated 8-substituted quinolines revealed that the presence and position of the bromo group significantly influence the anticancer potential. researchgate.net Compounds that show promising results in these initial in vitro tests may then be advanced to pre-clinical studies to evaluate their efficacy and safety in more complex biological systems. Recent patents related to dihydroquinolin-2(1H)-one compounds highlight their potential as antagonists for thyroid-stimulating hormone receptors, indicating their utility in treating thyroid-related diseases. google.com

Utility in Natural Product Synthesis as a Building Block

Natural products are a rich source of complex molecular architectures and have historically been a cornerstone of drug discovery. oapen.org The total synthesis of these complex molecules is a significant challenge in organic chemistry that drives the development of new synthetic methods. nih.govorganicchemistrydata.org Bromo-substituted compounds are frequently found in marine natural products and often exhibit potent biological activities. nih.gov

Despite the potential utility of this compound as a chiral building block or a key intermediate, a review of available scientific literature and patent databases did not yield specific examples of its application in the total synthesis of natural products.

Research in Advanced Materials

Beyond its applications in medicine, the chemical properties of the this compound scaffold make it a candidate for research in advanced materials science. Its heterocyclic structure and functional groups can impart useful properties such as antioxidant and anti-corrosion capabilities.

Evaluation as Antioxidant Additives (e.g., for Biodiesel)

There is growing interest in developing effective antioxidant additives to improve the storage stability of fuels like biodiesel. While specific studies on the 8-bromo variant are limited, natural bromophenols have been noted for their antioxidant activities. nih.gov The core dihydroquinolin-4(1H)-one structure is recognized for its antioxidant potential. These compounds can quench free radicals and inhibit peroxidation chain reactions that lead to fuel degradation. This activity is attributed to the electron-rich nature of the heterocyclic core. Therefore, derivatives of this compound are considered plausible candidates for investigation as novel antioxidant additives for organic materials.

Investigation as Corrosion Inhibitors

The prevention of metal corrosion is a critical industrial challenge. Organic compounds containing heteroatoms and aromatic rings are often effective corrosion inhibitors, particularly in acidic environments. mdpi.com The quinoline scaffold is well-suited for this application. Specifically, 8-hydroxyquinoline (B1678124) and its derivatives have been extensively studied and proven to be highly effective corrosion inhibitors for metals such as steel and aluminum alloys. mdpi.com

The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface. The nitrogen and oxygen heteroatoms, with their lone pairs of electrons, coordinate with the metal atoms, forming a protective film. mdpi.com This film acts as a barrier, preventing the corrosive medium from reaching the metal surface. Given the structural similarity, this compound is a strong candidate for investigation as a corrosion inhibitor. The presence of the nitrogen and oxygen atoms, combined with the aromatic system, provides the necessary features for strong adsorption and surface protection.

Table 2: Corrosion Inhibition Performance of Related 8-Hydroxyquinoline (8HQ) Inhibitors

| Metal/Alloy | Corrosive Medium | Inhibitor | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference(s) |

|---|---|---|---|---|---|

| AZ91D Alloy | NaCl Solution | 8-Hydroxyquinoline (8HQ) | >90% (estimated from graphs) | Langmuir | mdpi.com |

| Mild Steel | 1 M HCl | 8-Hydroxyquinoline Derivatives | 92-96% | Langmuir |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of quinolin-4-ones has evolved significantly from traditional methods. mdpi.com Future research concerning 8-Bromo-2,3-dihydroquinolin-4(1H)-one will likely focus on adopting greener and more efficient synthetic strategies that are becoming prevalent in the broader field of quinoline (B57606) synthesis. rsc.org There is a growing societal expectation for chemists to develop more sustainable chemical processes. rsc.org

Key areas for development include:

Catalytic Systems: Modern approaches utilize transition-metal catalysis (e.g., ruthenium, copper, iridium) and N-heterocyclic carbenes to improve reaction efficiency and yield. mdpi.commdpi.comtandfonline.com Applying these catalysts to the synthesis of the 8-bromo-substituted core could reduce the need for harsh reagents and high temperatures.

Eco-Friendly Solvents and Conditions: The use of environmentally benign solvents, such as 2-methyl tetrahydrofuran (B95107) (2-MeTHF) as an alternative to tetrahydrofuran (THF), is a promising trend. nih.gov Furthermore, developing solvent-free reaction conditions or employing techniques like microwave irradiation and ultrasound can lead to faster, cleaner reactions with higher yields. rsc.orgnih.gov

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel (one-pot reactions) minimizes waste, saves time, and simplifies purification processes. rsc.orgmdpi.com Future work could establish a one-pot protocol for synthesizing functionalized derivatives starting from this compound.

Interactive Table: Modern Synthetic Approaches for Quinolone Synthesis

| Methodology | Description | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Use of catalysts like copper, ruthenium, or iridium to facilitate C-H bond activation and annulation reactions. | Higher efficiency, milder reaction conditions, and broader functional group compatibility. | mdpi.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Reduced reaction times, improved yields, and cleaner reaction profiles. | nih.gov |

| Green Solvents | Replacing traditional volatile organic compounds with eco-friendly alternatives like 2-MeTHF. | Reduced environmental impact and improved process safety. | nih.gov |

| Photocatalysis | Using light to drive chemical reactions, often with a photocatalyst. | Sustainable energy source, enabling unique chemical transformations under mild conditions. | rsc.org |

Comprehensive Mechanistic Studies of Biological Actions at the Molecular Level

While various quinolinone derivatives are known to possess biological activities like anticancer and antibacterial properties, the precise mechanisms of action are often not fully elucidated. mdpi.com For this compound derivatives, future research must move beyond preliminary screening to detailed mechanistic investigations at the molecular level. The goal is to identify specific protein targets, signaling pathways, and cellular processes that are modulated by these compounds.

This involves:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the specific biomolecules (e.g., enzymes, receptors) with which the compounds interact.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and correlating these changes with biological activity. nih.gov This helps to understand how the bromo-substituent and other functional groups contribute to the molecule's potency and selectivity. nih.gov

Biophysical and Biochemical Assays: Using methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme kinetics to quantify the binding affinity and functional effect of the compounds on their identified targets.

Advanced In Silico Screening and Rational Drug Design Approaches

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid approach to identifying and optimizing lead compounds. nih.govresearchgate.net Future efforts will heavily rely on these in silico methods to explore the therapeutic potential of the this compound scaffold.

Key computational strategies include:

Molecular Docking: This technique predicts how a molecule like this compound or its derivatives might bind to the three-dimensional structure of a biological target. fums.ac.ir It helps in visualizing binding modes and estimating binding affinity, thereby prioritizing compounds for synthesis and testing. nih.govfums.ac.ir

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, revealing information about the stability of the interaction and conformational changes that may occur upon binding. fums.ac.ir

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. researchgate.net This allows for the prediction of the activity of new, unsynthesized derivatives of the 8-bromo-quinolinone core.

Interactive Table: In Silico Drug Design Techniques

| Technique | Application in Drug Discovery | Relevance to this compound | Reference |

|---|---|---|---|

| Homology Modeling | Predicting the 3D structure of a target protein when only its amino acid sequence is known. | Creates a target model for docking studies when no experimental structure exists. | researchgate.net |

| Molecular Docking | Predicting the binding orientation and affinity of a small molecule to its target. | Screens virtual libraries of derivatives to identify promising candidates for synthesis. | fums.ac.ir |

| Virtual High-Throughput Screening (vHTS) | Computationally screening large compound libraries against a target structure. | Rapidly identifies potential hits from vast chemical databases. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulating the physical movements of atoms and molecules to study complex stability. | Assesses the stability of the compound-target interaction and identifies key dynamic features. | fums.ac.ir |

Exploration of Hybrid Molecules and Conjugates Incorporating the this compound Core

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create multi-target agents that can offer synergistic effects, enhanced efficacy, and potentially overcome drug resistance. nih.gov The this compound scaffold is an ideal candidate for inclusion in such hybrid structures.

Future research in this area could explore hybrids that combine the quinolinone core with other biologically active moieties. For instance, hybridizing 1,2,3-triazole with 8-quinolinol has been shown to be a promising strategy for developing novel antibacterial candidates. nih.gov Similarly, creating conjugates of the 8-bromo-quinolinone scaffold with molecules known for other activities (e.g., anti-inflammatory, antiviral) could lead to novel therapeutics with a dual mechanism of action. mdpi.comnih.gov

Integration with Advanced Drug Delivery Systems for Enhanced Therapeutic Efficacy

The therapeutic effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Advanced drug delivery systems (DDS) offer a means to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Future research should investigate the integration of this compound derivatives with various DDS technologies. These could include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, protect it from premature degradation, and enable targeted delivery to specific tissues or cells, such as tumors.

Stimuli-Responsive Systems: Designing DDS that release the drug in response to specific triggers, such as changes in pH, temperature, or the presence of certain enzymes, can provide on-demand drug delivery. nih.gov Light-responsive systems are another major area of advancement for controlled drug release. nih.gov This approach can increase local drug concentration at the site of action while minimizing systemic exposure and potential side effects.

By pursuing these emerging trends, the scientific community can systematically build upon the foundational knowledge of the this compound core, paving the way for the development of novel and more effective therapeutic agents.

Q & A

Q. Example Protocol :

Dissolve 2,3-dihydroquinolin-4(1H)-one (1 mmol) in CHCl₃.

Add NBS (1.1 eq) at 0°C under inert atmosphere.

Stir for 4–6 hours, monitor via TLC.

Purify via column chromatography (hexane:EtOAc, 4:1) .

Advanced: What is the role of Suzuki-Miyaura cross-coupling in functionalizing this scaffold?

Methodological Answer:

Suzuki-Miyaura reactions enable aryl/heteroaryl group introduction at positions 6 or 8:

- Pre-functionalization : Bromine at position 8 serves as a leaving group for Pd-catalyzed coupling.

- Conditions : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and aryl boronic acids in dioxane/H₂O (3:1) at 80°C .

- Applications : Generates derivatives for structure-activity relationship (SAR) studies in drug discovery .

Data Contradiction: How to resolve discrepancies in reported biological activities of dihydroquinolinone derivatives?

Methodological Answer:

Discrepancies arise due to:

- Structural variations : Substituent position (e.g., bromine at 5 vs. 8) alters bioactivity.

- Assay conditions : Varying cell lines, concentrations, or endpoints (e.g., IC₅₀ vs. EC₅₀).

- Solution :

Example : 8-Bromo derivatives show higher antifungal activity (MIC 2–4 µg/mL) than 5-bromo analogs (MIC 8–16 µg/mL) due to improved membrane permeability .

Biological Activities: What are the key findings regarding its anticancer potential?

Methodological Answer:

- Mechanism : Induces apoptosis via mitochondrial pathway (e.g., Bcl-2 suppression, caspase-3 activation).

- In vitro data : IC₅₀ values of 8-bromo derivatives range from 0.5–5 µM against MCF-7 (breast) and A549 (lung) cancer cells .

- Selectivity : Lower toxicity to non-cancerous HEK293 cells (IC₅₀ > 20 µM) suggests therapeutic index optimization .

Mechanistic Insights: What is the reaction pathway for cyclization using pyrrolidine?

Methodological Answer:

Pyrrolidine acts as a bifunctional organocatalyst:

Enamine formation : Reacts with 2-aminoacetophenone to form an enamine intermediate.

Aldol condensation : Attacks benzaldehyde to generate a β-amino ketone.

Cyclization : Intramolecular nucleophilic attack forms the dihydroquinolinone ring .

Key Evidence : Kinetic studies show rate acceleration (3–4x) in aqueous ethanol compared to organic solvents .

Solubility Challenges: How to address poor aqueous solubility for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce phosphate or glycoside groups at the 4-position.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .

- Co-solvents : Use DMSO:water (1:9) for in vitro assays; avoid concentrations >0.1% to prevent cytotoxicity .

Structural Analysis: How does X-ray crystallography inform SAR studies?

Methodological Answer:

- Hydrogen bonding : N–H∙∙∙O interactions stabilize the lactam ring, influencing conformational rigidity and binding to biological targets .

- Packing motifs : C–H∙∙∙π interactions between aryl groups enhance crystallinity, aiding purity assessment .

Example : The dihedral angle between the bromophenyl and dihydroquinolinone rings (15–20°) correlates with enhanced DNA intercalation .

Comparative Studies: How do substituents affect antioxidant activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.